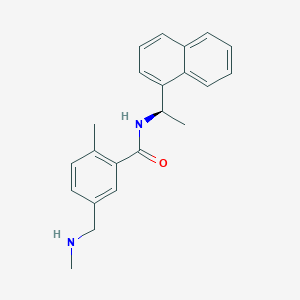
(R)-2-Methyl-5-((methylamino)methyl)-N-(1-(naphthalen-1-yl)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Methyl-5-((methylamino)methyl)-N-(1-(naphthalen-1-yl)ethyl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structural features, including a naphthalene ring and a chiral center, which may contribute to its specific chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-5-((methylamino)methyl)-N-(1-(naphthalen-1-yl)ethyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the naphthalene ring and the chiral center. Common reagents used in these reactions include methylamine, naphthalene derivatives, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.
化学反应分析
Types of Reactions
®-2-Methyl-5-((methylamino)methyl)-N-(1-(naphthalen-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alkane derivatives.
科学研究应用
Chemistry
In chemistry, ®-2-Methyl-5-((methylamino)methyl)-N-(1-(naphthalen-1-yl)ethyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its chiral center may play a crucial role in its biological activity.
Medicine
In medicine, ®-2-Methyl-5-((methylamino)methyl)-N-(1-(naphthalen-1-yl)ethyl)benzamide may be investigated for its potential therapeutic properties. It could be a candidate for drug development, particularly if it exhibits specific biological activities.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.
作用机制
The mechanism of action of ®-2-Methyl-5-((methylamino)methyl)-N-(1-(naphthalen-1-yl)ethyl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s chiral center and structural features may influence its binding affinity and specificity. Pathways involved in its mechanism of action may include signal transduction, enzyme inhibition, or receptor modulation.
相似化合物的比较
Similar Compounds
(S)-2-Methyl-5-((methylamino)methyl)-N-(1-(naphthalen-1-yl)ethyl)benzamide: The enantiomer of the compound, which may exhibit different biological activities.
N-(1-(Naphthalen-1-yl)ethyl)benzamide: A structurally similar compound lacking the methylamino group.
2-Methyl-5-((methylamino)methyl)benzamide: A compound with a similar core structure but without the naphthalene ring.
Uniqueness
®-2-Methyl-5-((methylamino)methyl)-N-(1-(naphthalen-1-yl)ethyl)benzamide is unique due to its specific combination of structural features, including the naphthalene ring, chiral center, and methylamino group. These features may contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C22H24N2O |
|---|---|
分子量 |
332.4 g/mol |
IUPAC 名称 |
2-methyl-5-(methylaminomethyl)-N-[(1R)-1-naphthalen-1-ylethyl]benzamide |
InChI |
InChI=1S/C22H24N2O/c1-15-11-12-17(14-23-3)13-21(15)22(25)24-16(2)19-10-6-8-18-7-4-5-9-20(18)19/h4-13,16,23H,14H2,1-3H3,(H,24,25)/t16-/m1/s1 |
InChI 键 |
SIBDAZDNSVDATL-MRXNPFEDSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)CNC)C(=O)N[C@H](C)C2=CC=CC3=CC=CC=C32 |
规范 SMILES |
CC1=C(C=C(C=C1)CNC)C(=O)NC(C)C2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate hydrochloride](/img/structure/B12976984.png)
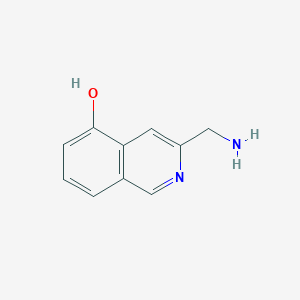


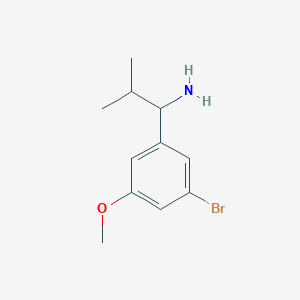
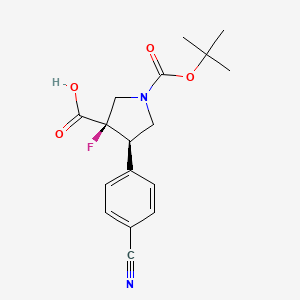
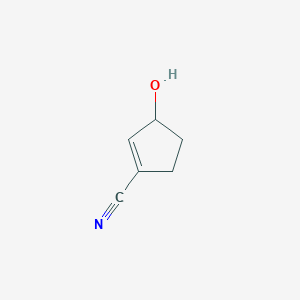
![N-(4-(N,N-Diethylsulfamoyl)phenyl)-2-(2,5-dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalen]-1-yl)acetamide](/img/structure/B12977028.png)
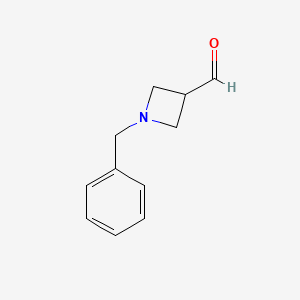

![3-Fluoro-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B12977048.png)

![2,6-Diazaspiro[3.4]octane-2-carboxylic acid,8-(methoxyimino)-,1,1-dimethylethyl ester](/img/structure/B12977053.png)
![1-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12977059.png)
